molecular formula C29H22ClN5O2S B11634423 (5Z)-2-(4-chlorophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-chlorophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11634423
M. Wt: 540.0 g/mol
InChI Key: KUMCWVYIJASEIH-XYGWBWBKSA-N
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Description

The compound (5Z)-2-(4-CHLOROPHENYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

The synthesis of (5Z)-2-(4-CHLOROPHENYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the thiazole ring:

    Substitution reactions: Various substituents such as the 4-chlorophenyl, 4-ethoxy-3-methylphenyl, and phenyl groups are introduced through substitution reactions.

    Final assembly: The final step involves the condensation of the triazole and thiazole rings to form the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(5Z)-2-(4-CHLOROPHENYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

(5Z)-2-(4-CHLOROPHENYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-CHLOROPHENYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (5Z)-2-(4-CHLOROPHENYL)-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include other triazolothiazole derivatives. These compounds share a similar core structure but differ in the nature and position of substituents. The uniqueness of the compound lies in its specific substituents, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazole
  • 2-(4-Chlorophenyl)-5-(4-aminophenyl)-1,3,4-thiadiazole

Properties

Molecular Formula

C29H22ClN5O2S

Molecular Weight

540.0 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H22ClN5O2S/c1-3-37-24-14-11-20(15-18(24)2)26-21(17-34(32-26)23-7-5-4-6-8-23)16-25-28(36)35-29(38-25)31-27(33-35)19-9-12-22(30)13-10-19/h4-17H,3H2,1-2H3/b25-16-

InChI Key

KUMCWVYIJASEIH-XYGWBWBKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Cl)S3)C6=CC=CC=C6)C

Origin of Product

United States

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